

Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Indotecan

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The following table consolidates the key quantitative findings on **indotecan**'s pharmacokinetics from clinical studies.

Parameter	Value / Finding	Source Study Context
Terminal Half-life (Non-Compartmental Analysis, NCA)	~69 hours	Initial analysis from phase I trials [1] [2]
Terminal Half-life (Population PK Model)	Supported a three-compartment model with a long terminal phase	Refined analysis using nonlinear mixed-effects modeling [1]
Total Body Clearance (CL)	2.75 L/h (Typical population value)	Population PK model [1]
Clearance (NCA)	1.27 L/h/m ²	Initial analysis from phase I trials [1]
Volume of Distribution (Vz)	Large volume (V1 for typical patient: 33.9 L; V2: 132 L; V3: 37.9 L)	Population PK model, indicating extensive tissue distribution [1]
Protein Binding	96-98%	Preclinical data [1]
Urinary Excretion	<0.25% of dose over 24 hours	Human data [1]

Experimental Protocols & Methodologies

For your experimental design, here are the detailed methodologies used in the cited research.

Clinical Trial Design and Dosing

- **Source Studies:** Data were pooled from two first-in-human, phase 1, open-label, dose-escalation studies (NCT01051635 and NCT01794104) [1] [3].
- **Dosing Schedules:**
 - **Daily Schedule:** **Indotecan** administered intravenously over 1 hour, daily for 5 days, followed by 23 days without drug in 28-day cycles [1] [3].
 - **Weekly Schedule:** **Indotecan** administered intravenously over 3 hours, once weekly on days 1, 8, and 15 in 28-day cycles [1] [3].
- **Dose Escalation:** The Maximum Tolerated Dose (MTD) was established at **60 mg/m²/day** for the daily schedule and **90 mg/m²** for the weekly schedule [2] [3].

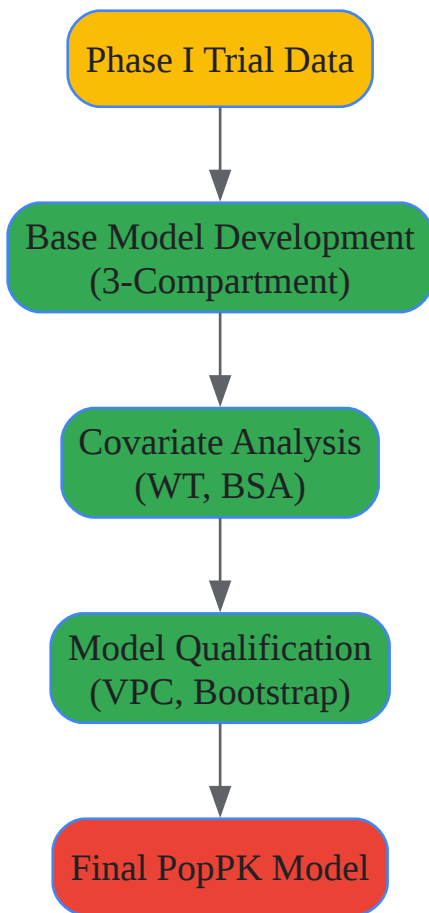
Blood Sampling and Bioanalysis

- **Sampling Schedule:** Intensive blood sampling was performed during cycle 1 for both schedules. The daily schedule involved up to 17 samples per patient over 7 days, while the weekly schedule involved up to 12 samples after the first infusion [1] [3].
- **Analytical Method:** **Indotecan** concentrations in plasma were quantitated using a **validated LC-MS/MS assay**. The method demonstrated an accuracy of 96.9–108.2% and a precision of <11.4% across a dynamic range of 3–1000 ng/mL [1].

Population Pharmacokinetic (PopPK) Modeling

- **Software:** Analysis was performed using **NONMEM (v7.3)** and **Pumas (v2.0)** [1].
- **Base Model Development:** A **three-compartment model** best described the concentration-time data. Inter-individual variability was modeled using an exponential error structure [1].
- **Covariate Analysis:** Body weight (WT) and body surface area (BSA) were identified as significant covariates, accounting for variability in the volume of distribution and intercompartmental clearance, respectively [1].
- **Model Qualification:** The final model was qualified using bootstrap simulation, visual predictive checks, and goodness-of-fit plots to ensure robustness [1].

The workflow for the population PK analysis is outlined below.



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Interpretation and Research Implications

- **Half-life Significance:** The long terminal half-life supports intermittent dosing schedules (e.g., weekly or every 2-3 weeks), allows for less frequent administration, and suggests potential for drug accumulation, requiring careful monitoring for delayed toxicities like neutropenia [1].
- **Fixed Dosing Consideration:** The PopPK analysis suggests that **fixed dosing** may be justified as body size (BSA) was a significant but not dominant covariate on clearance [1].
- **Schedule-Dependent Toxicity:** PK/PD modeling linked **indotecan** exposure to neutropenia. Simulations indicated that the **weekly regimen may have a reduced neutropenic effect** compared to the daily schedule at equivalent cumulative doses, providing a rationale for schedule selection in later-stage trials [1].

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References

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